molecular formula C5H9N3S2 B14700684 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione CAS No. 25366-57-8

3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione

Cat. No.: B14700684
CAS No.: 25366-57-8
M. Wt: 175.3 g/mol
InChI Key: WRTDDOBYHLKUTR-UHFFFAOYSA-N
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Description

3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione is a chemical compound known for its unique structure and properties It contains a triazoline ring, which is a five-membered ring with three nitrogen atoms, and a mercaptopropyl group, which includes a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-mercaptopropylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The triazoline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce a variety of triazoline derivatives.

Scientific Research Applications

3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione involves its interaction with molecular targets through its mercapto and triazoline groups. The mercapto group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The triazoline ring can interact with various biological molecules, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-1-propanol: Contains a mercapto group and a hydroxyl group, used in similar applications but lacks the triazoline ring.

    3-Mercaptopropyltriethoxysilane: Used in surface modification and as a coupling agent, also contains a mercapto group but has different functional groups.

Uniqueness

3-(1-Mercaptopropyl)-delta(sup 2)-1,2,4-triazoline-5-thione is unique due to the presence of both the mercapto group and the triazoline ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Properties

CAS No.

25366-57-8

Molecular Formula

C5H9N3S2

Molecular Weight

175.3 g/mol

IUPAC Name

5-(1-sulfanylpropyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C5H9N3S2/c1-2-3(9)4-6-5(10)8-7-4/h3,9H,2H2,1H3,(H2,6,7,8,10)

InChI Key

WRTDDOBYHLKUTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=S)NN1)S

Origin of Product

United States

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